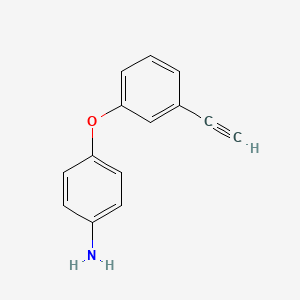

4-(3-Ethynylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Ethynylphenoxy)aniline is an aromatic amine derivative featuring an ethynylphenoxy substituent at the para position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethynylphenoxy)aniline typically involves the following steps:

Nitration and Reduction: The starting material, a suitable phenol derivative, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

Ethynylation: The phenol derivative is then subjected to ethynylation to introduce the ethynyl group at the desired position.

Coupling Reaction: Finally, the ethynylated phenol is coupled with aniline under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, and coupling reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethynylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.

Major Products

Oxidation: Quinone derivatives.

Reduction: Ethyl-substituted phenoxy aniline.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(3-Ethynylphenoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Ethynylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the aniline group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 4-(3-Ethynylphenoxy)aniline with structurally related aniline derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Electronic Effects

- This compound: The ethynyl group is electron-withdrawing, reducing electron density on the aniline ring. This may enhance oxidative stability but reduce nucleophilicity compared to electron-donating substituents.

- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline (): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, while methoxyethoxy (-OCH₂CH₂OCH₃) is electron-donating.

- 4-(4-Nitrophenylazo)aniline (): The nitro (-NO₂) group is a potent electron-withdrawing substituent, making this compound highly electrophilic. In contrast, the ethynyl group in this compound is less polar but contributes to conjugation .

Steric and Geometric Considerations

- 4-[(3-Phenylpropoxy)methyl]aniline (): The bulky phenylpropoxymethyl group introduces significant steric hindrance, likely reducing reaction rates in sterically sensitive processes. The ethynylphenoxy group in this compound is less bulky, favoring applications requiring planar molecular geometries .

- N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline (): The phenoxyethoxy chain increases flexibility and solubility in nonpolar solvents. The ethynyl group, however, enhances rigidity, which could improve thermal stability in polymer matrices .

Physicochemical Properties

*Calculated based on analogous structures.

Biological Activity

4-(3-Ethynylphenoxy)aniline is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of phenoxy compounds, which are characterized by the presence of a phenolic group attached to an ether or aniline structure. The ethynyl substituent enhances its lipophilicity, potentially influencing its biological interactions. Understanding the structure-activity relationship (SAR) is crucial for predicting the compound's efficacy against various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound demonstrated bactericidal activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through microdilution methods, revealing effective concentrations that inhibit bacterial growth.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 10 | Bactericidal |

| This compound | Escherichia coli | 15 | Bacteriostatic |

| This compound | Pseudomonas aeruginosa | 20 | Bactericidal |

The compound's mechanism of action involves the disruption of bacterial respiration, as evidenced by MTT assays showing reduced metabolic activity in treated cultures .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary cytotoxicity screenings on various cancer cell lines, including breast (MDA-MB-231), colon (HCT-116), and cervix (HeLa) cancer cells, indicated promising results.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MDA-MB-231 | 12 | Moderate cytotoxicity |

| HCT-116 | 15 | Significant inhibition of cell proliferation |

| HeLa | 18 | Induced apoptosis at higher concentrations |

The compound exhibited IC50 values indicating significant cytotoxicity at concentrations lower than those causing toxicity to normal human cells (IC50 > 37 µM) . This selectivity suggests potential for therapeutic applications with minimized side effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenoxy and aniline moieties significantly impact the biological activity of the compound. For instance, the introduction of bulky or lipophilic groups has been associated with enhanced antimicrobial and anticancer activities. Research indicates that compounds with isopropyl or thiabutyl substituents exhibit improved efficacy compared to less lipophilic counterparts .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that formulations containing derivatives of this compound effectively reduced bacterial load in infected wounds, showcasing its potential in topical applications against resistant strains.

- Case Study on Cancer Treatment : In vitro studies using combination therapies with standard chemotherapeutics showed synergistic effects when paired with this compound derivatives, suggesting a role in enhancing treatment efficacy against resistant cancer cell lines.

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-(3-ethynylphenoxy)aniline |

InChI |

InChI=1S/C14H11NO/c1-2-11-4-3-5-14(10-11)16-13-8-6-12(15)7-9-13/h1,3-10H,15H2 |

InChI Key |

JYIMJRNLLCDVHZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.